molecular formula C29H36N4O4S B13431739 [(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate

[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate

Cat. No.: B13431739
M. Wt: 536.7 g/mol
InChI Key: YHXSPLZCGXPWJO-GGYSQDOYSA-N
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Description

The compound “[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including a piperazine ring, a benzothiazole moiety, and a tricyclic lactam structure, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate” typically involves multiple steps, including the formation of the tricyclic lactam, the cyclohexylmethyl intermediate, and the final coupling with the benzothiazole-piperazine moiety. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts or reagents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as solvent choice, reaction time, and purification methods, is crucial to ensure high yield and purity of the final product. Advanced techniques like chromatography and crystallization may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

The compound “[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the benzothiazole moiety may yield sulfoxides or sulfones, while hydrolysis of the ester linkage may produce carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, this compound has potential applications as a drug candidate or a pharmacological tool. Its ability to interact with specific molecular targets, such as enzymes or receptors, makes it a promising candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of “[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate” involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity, activation of receptors, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives, benzothiazole-containing molecules, and tricyclic lactams. Examples of such compounds are:

    Piperazine derivatives: Compounds with a piperazine ring, such as sildenafil and buspirone.

    Benzothiazole-containing molecules: Compounds with a benzothiazole moiety, such as riluzole and pramipexole.

    Tricyclic lactams: Compounds with a tricyclic lactam structure, such as carbamazepine and oxcarbazepine.

Uniqueness

The uniqueness of “[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate” lies in its combination of multiple functional groups and structural features. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C29H36N4O4S

Molecular Weight

536.7 g/mol

IUPAC Name

[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C29H36N4O4S/c34-27-24-18-9-10-19(15-18)25(24)28(35)33(27)16-20-5-1-2-6-21(20)17-37-29(36)32-13-11-31(12-14-32)26-22-7-3-4-8-23(22)38-30-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24-,25+/m0/s1

InChI Key

YHXSPLZCGXPWJO-GGYSQDOYSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN2C(=O)[C@@H]3[C@@H]4CC[C@@H](C4)[C@@H]3C2=O)COC(=O)N5CCN(CC5)C6=NSC7=CC=CC=C76

Canonical SMILES

C1CCC(C(C1)CN2C(=O)C3C4CCC(C4)C3C2=O)COC(=O)N5CCN(CC5)C6=NSC7=CC=CC=C76

Origin of Product

United States

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